molecular formula C22H28FN3O4S B11137321 4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide

Cat. No.: B11137321
M. Wt: 449.5 g/mol
InChI Key: DDWXBHDLHMLEGR-UHFFFAOYSA-N
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Description

4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an oxoethoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-propylbenzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28FN3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C22H28FN3O4S/c1-3-10-24-31(28,29)20-8-9-21(17(2)15-20)30-16-22(27)26-13-11-25(12-14-26)19-6-4-18(23)5-7-19/h4-9,15,24H,3,10-14,16H2,1-2H3

InChI Key

DDWXBHDLHMLEGR-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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